molecular formula C8H8N2O4S B1219041 Nacctt CAS No. 74514-76-4

Nacctt

Katalognummer: B1219041
CAS-Nummer: 74514-76-4
Molekulargewicht: 228.23 g/mol
InChI-Schlüssel: HJRFYKCNCXAIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nacctt is a synthetic compound with significant potential in various scientific fields. It has garnered attention due to its unique chemical properties and diverse applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nacctt involves several steps, starting with the preparation of the core structure. The process typically includes:

    Formation of the Core Structure: This involves the reaction of specific precursors under controlled conditions to form the core structure of this compound.

    Functionalization: The core structure is then functionalized using various reagents to introduce desired functional groups.

    Purification: The final product is purified using techniques such as chromatography to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Nacctt undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Nacctt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Nacctt involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which this compound is used.

Eigenschaften

CAS-Nummer

74514-76-4

Molekularformel

C8H8N2O4S

Molekulargewicht

228.23 g/mol

IUPAC-Name

4-acetyl-5-cyano-3-sulfanylidenemorpholine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O4S/c1-4(11)10-5(2-9)3-14-6(7(10)15)8(12)13/h5-6H,3H2,1H3,(H,12,13)

InChI-Schlüssel

HJRFYKCNCXAIPA-UHFFFAOYSA-N

SMILES

CC(=O)N1C(COC(C1=S)C(=O)O)C#N

Kanonische SMILES

CC(=O)N1C(COC(C1=S)C(=O)O)C#N

Synonyme

N-acetyl-3-carboxy-5-cyanotetrahydro-1,4-2H-thiazine
NACCTT

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.